molecular formula C15H14N2O B8776034 3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile

3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile

Cat. No. B8776034
M. Wt: 238.28 g/mol
InChI Key: RFBIRJMDMJALSO-UHFFFAOYSA-N
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Patent
US06110956

Procedure details

This compound was prepared in the manner as described above for (3a) by replacing 4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal with 4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal (6 g) in 81% (4.0 g) of product as a white solid: mp 162.5-164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
4 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C2C(=CC=1)NC=C2C1CCC(=O)CC1.C1O[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][CH:32]=[C:33]([C:36]#[N:37])[CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]C1>>[C:36]([C:33]1[CH:34]=[C:35]2[C:30](=[CH:31][CH:32]=1)[NH:29][CH:28]=[C:27]2[CH:24]1[CH2:25][CH2:26][C:21](=[O:20])[CH2:22][CH2:23]1)#[N:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
Step Two
Name
4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
6 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C2=CNC3=CC=C(C=C23)C#N)O1
Step Three
Name
product
Quantity
4 g
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.